molecular formula C21H21NO4S B2489822 (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1448029-39-7

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B2489822
CAS RN: 1448029-39-7
M. Wt: 383.46
InChI Key: BYVUUGTZTAPATA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone involves multiple steps, including acylation, nucleophilic aromatic substitution, and Grignard reactions. For instance, the microwave-assisted synthesis technique has been employed for the rapid generation of related complex structures, highlighting the efficiency and versatility of modern synthetic methods in creating such intricate molecules (Williams et al., 2010).

Molecular Structure Analysis

Crystallography and spectroscopic techniques play a crucial role in determining the molecular structure of complex organic compounds. The analysis of similar structures reveals that these compounds often crystallize in specific crystal systems and exhibit distinct conformational features, such as chair conformations for piperidine rings and tetrahedral geometries around sulfur atoms (Girish et al., 2008).

Scientific Research Applications

Corrosion Inhibition

A study on a structurally related compound, 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrated its efficacy as an inhibitor for the prevention of mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency, acting as a mixed type inhibitor, which suggests potential applications for (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone in corrosion protection under similar conditions (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Another study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to the core structure of the compound , indicated good antimicrobial activity against various bacterial and fungal strains. This suggests potential research applications in developing antimicrobial agents from compounds structurally similar to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone (Mallesha & Mohana, 2014).

Catalysis

Research involving the oxidation of naphthalene to naphthoquinone using peroxosulfate catalyzed by iron(III) tetrakis(p-sulfonatophenyl)porphyrin highlighted the impact of pH and organic co-solvents on the reaction's efficiency. This indicates a broader application of naphthalene derivatives in catalysis and organic synthesis, hinting at potential roles for compounds like (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone in similar catalytic processes (Kawasaki et al., 2003).

Polymer Synthesis

A novel sulfonated diamine monomer was used in the synthesis of sulfonated polyimide copolymers, indicating the utility of naphthalene sulfonic acid derivatives in creating high-performance materials for applications such as fuel cells. This suggests potential research directions in polymer synthesis and material science for the compound of interest (Li et al., 2007).

properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-21(20-9-3-6-16-5-1-2-8-19(16)20)22-12-10-18(11-13-22)27(24,25)15-17-7-4-14-26-17/h1-9,14,18H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUUGTZTAPATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone

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